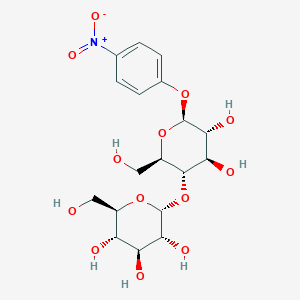
4-Nitrophenyl-beta-D-maltopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitrophenyl-beta-D-maltopyranoside is a substrate for the amyloglucosidase enzyme . It releases a chromogenic end product, p-nitrophenol, which can be measured colorimetrically at 410 nm . It is a chromogenic substrate for β-maltosidase .
Synthesis Analysis
While specific synthesis methods for 4-Nitrophenyl-beta-D-maltopyranoside were not found, there are references to the synthesis of similar compounds . For a detailed synthesis process, it’s recommended to refer to the relevant scientific literature.Molecular Structure Analysis
The molecular formula of 4-Nitrophenyl-beta-D-maltopyranoside is C18H25NO13 . Its molecular weight is 463.4 g/mol . The IUPAC name is (2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol .Chemical Reactions Analysis
While specific chemical reactions involving 4-Nitrophenyl-beta-D-maltopyranoside were not found, it’s known that it’s a substrate for the amyloglucosidase enzyme . For detailed chemical reaction analysis, it’s recommended to refer to the relevant scientific literature.Physical And Chemical Properties Analysis
4-Nitrophenyl-beta-D-maltopyranoside is a white to off-white crystalline powder . It yields a yellow solution upon cleavage . It has a molecular weight of 463.40 g/mol .Applications De Recherche Scientifique
Enzymatic Synthesis and Application
4-Nitrophenyl-beta-D-maltopyranoside has been used in enzymatic syntheses and applications. For example, Puchart and Biely (2007) described its use in the preparation of chromogenic substrates for endo-beta-1,4-xylanases. This process involved a self-transfer reaction catalyzed by beta-xylosidases from different sources, providing a means to quantify endo-beta-1,4-xylanase activity (Puchart & Biely, 2007).
NMR Approach in Gene Therapy
In gene therapy research, 4-Nitrophenyl-beta-D-maltopyranoside derivatives have shown potential. Cui et al. (2004) developed a novel NMR-sensitive molecule, 4-Fluoro-2-nitrophenyl-beta-D-galactopyranoside (PFONPG), that responds to beta-galactosidase, a product of the lacZ gene. This molecule facilitates noninvasive assaying of gene expression, offering insights into the success of transfection in gene therapy (Cui et al., 2004).
Diagnostic Application
2-Chloro-4-nitrophenyl-beta-D-galactopyranoside, a related compound, was synthesized and characterized for its application in diagnostics. Hwang and Scott (1993) highlighted its utility in enzyme immunoassays, particularly for enhancing sensitivity in assays for beta-galactosidase (Hwang & Scott, 1993).
Enzyme-coupled Assays
In biochemical studies, 4-Nitrophenyl-beta-D-maltopyranoside derivatives have been used for enzyme-coupled assays. Biely et al. (2004) tested its monoacetates as substrates for beta-xylosidase and various microbial carbohydrate esterases. This method allowed for the examination of positional specificity of these enzymes, crucial for understanding the structure-function relationship among carbohydrate esterases (Biely et al., 2004).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO13/c20-5-9-11(22)12(23)14(25)18(30-9)32-16-10(6-21)31-17(15(26)13(16)24)29-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11-,12+,13-,14-,15-,16-,17-,18-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYJZWFYUSNIPN-YMJSIHPXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrophenyl-beta-D-maltopyranoside | |
CAS RN |
56846-39-0 |
Source


|
| Record name | 4-Nitrophenyl-beta-D-maltopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}acetohydrazide](/img/structure/B3042244.png)


![1-[6-Bromo-2-(trifluoromethyl)quinol-4-yl]piperazine](/img/structure/B3042254.png)





